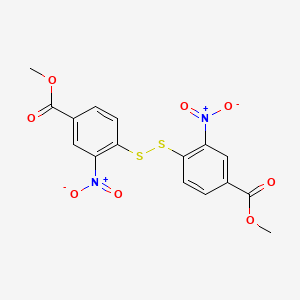
N6-Dimethyldeoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Dimethyldeoxyadenosine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is a derivative of deoxyadenosine, where two methyl groups are attached to the nitrogen at the sixth position of the adenine ring. It plays a significant role in various biological processes, including DNA synthesis inhibition and apoptosis induction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Dimethyldeoxyadenosine typically involves the methylation of deoxyadenosine. One common method is the use of methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The compound is then tested for its biological activity and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N6-Dimethyldeoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Hydroxide ions (OH-) in aqueous solution at elevated temperatures.
Major Products
Oxidation: Formation of N6-hydroxymethyldeoxyadenosine.
Reduction: Formation of deoxyadenosine.
Substitution: Formation of N6-substituted deoxyadenosine derivatives.
Scientific Research Applications
N6-Dimethyldeoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Medicine: Explored for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of anticancer drugs and as a reference material in analytical chemistry.
Mechanism of Action
N6-Dimethyldeoxyadenosine exerts its effects primarily through the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination and subsequent apoptosis of the cancer cells. It targets specific enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts the normal replication process .
Comparison with Similar Compounds
Similar Compounds
N6-Methyldeoxyadenosine: A single methyl group attached to the nitrogen at the sixth position of the adenine ring.
1,N6-Dimethyladenosine: Dual methylation at the first and sixth positions of the adenine ring.
Uniqueness
N6-Dimethyldeoxyadenosine is unique due to its dual methylation at the sixth position, which enhances its antitumor activity compared to other nucleoside analogs. This structural modification allows for more effective inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Properties
CAS No. |
35665-58-8 |
|---|---|
Molecular Formula |
C12H17N5O3 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
VTQCBUANIGZYLF-DJLDLDEBSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Key on ui other cas no. |
35665-58-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)

![Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate](/img/structure/B3051676.png)
